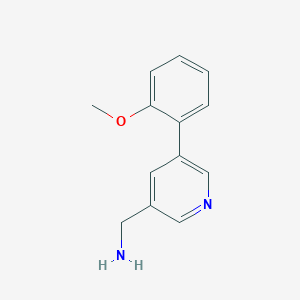

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine

CAS No.: 1356110-80-9

Cat. No.: VC15966449

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356110-80-9 |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | [5-(2-methoxyphenyl)pyridin-3-yl]methanamine |

| Standard InChI | InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3 |

| Standard InChI Key | MRVQXNSHURRODC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2=CN=CC(=C2)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyridine ring with a 2-methoxyphenyl substituent and an aminomethyl group. The pyridine ring provides aromaticity and electronic diversity, while the methoxy group enhances lipophilicity, influencing its pharmacokinetic properties. Key structural features include:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

-

2-Methoxyphenyl Group: Attached at the 5-position, this substituent introduces steric bulk and modulates electronic effects via the methoxy (-OCH) group.

-

Aminomethyl Side Chain: Positioned at the 3-position, this primary amine (-CHNH) enables salt formation, derivatization, and interaction with biological targets .

The SMILES notation accurately represents its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.26 g/mol | |

| CAS Registry Number | 1356110-80-9 | |

| Appearance | White to off-white powder | |

| Purity | ≥95% |

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prevalent route involves coupling 3-aminomethyl-5-bromopyridine with 2-methoxyphenylboronic acid using a palladium catalyst. This method achieves high regioselectivity and yields >80% under optimized conditions. Key steps include:

-

Preparation of Boronic Acid: 2-Methoxyphenylboronic acid is synthesized via lithiation and borylation of 2-bromoanisole.

-

Cross-Coupling: Reaction with 3-aminomethyl-5-bromopyridine in the presence of Pd(PPh) and a base (e.g., NaCO) in tetrahydrofuran (THF) at 80°C.

Reductive Amination

An alternative approach condenses 5-(2-methoxyphenyl)pyridine-3-carbaldehyde with ammonium acetate using sodium cyanoborohydride. This one-pot method simplifies purification and achieves moderate yields (65–70%).

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 80–85 | High regioselectivity, scalability | Requires palladium catalysts |

| Reductive Amination | 65–70 | Simplified purification | Lower yield |

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example, it is a key intermediate in the production of compounds targeting Alzheimer’s disease .

Agrochemical Research

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Comparative Analysis with Structural Analogs

(5-Methoxypyridin-3-yl)methanamine

This analog lacks the 2-methoxyphenyl group, reducing lipophilicity (LogP = 0.8 vs. 2.1 for the target compound) and altering receptor selectivity .

5-Phenylpyridin-3-amine

Removal of the methoxy group decreases metabolic stability, as evidenced by shorter half-life (t = 1.2 h vs. 3.5 h) in hepatic microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume